3-Bromo-1-hexene 3-Bromo-1-hexene
Brand Name: Vulcanchem
CAS No.: 54684-73-0
VCID: VC18700062
InChI: InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3
SMILES:
Molecular Formula: C6H11Br
Molecular Weight: 163.06 g/mol

3-Bromo-1-hexene

CAS No.: 54684-73-0

Cat. No.: VC18700062

Molecular Formula: C6H11Br

Molecular Weight: 163.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-hexene - 54684-73-0

Specification

CAS No. 54684-73-0
Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
IUPAC Name 3-bromohex-1-ene
Standard InChI InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3
Standard InChI Key UTVCDGRAYVLNBH-UHFFFAOYSA-N
Canonical SMILES CCCC(C=C)Br

Introduction

Structural and Molecular Characteristics

3-Bromo-1-hexene, systematically named (3-bromohex-1-ene), has the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. Its IUPAC name reflects the placement of the double bond (between C1 and C2) and the bromine substituent on C3. The structure can be represented as CH₂=CH-CHBr-CH₂-CH₂-CH₃, with stereochemical considerations arising from the double bond’s geometry (typically cis or trans). The compound’s reactivity is influenced by both the electron-rich double bond and the polar carbon-bromine bond.

Synthesis Methods

Allylic Bromination

The most common synthesis route involves allylic bromination of 1-hexene using N-bromosuccinimide (NBS) under radical initiation conditions. This method selectively brominates the allylic position (C3) due to the stability of the allylic radical intermediate.

Reaction Conditions:

  • Reagents: NBS, benzoyl peroxide (initiator), CCl₄ (solvent).

  • Temperature: 60–80°C.

  • Yield: ~65–75%.

Hydrobromination of Alkynes

An alternative approach involves the hydrobromination of 1-hexyne, though this method risks forming regioisomers. Anti-Markovnikov addition can be achieved using peroxide initiators, but control remains challenging.

Reaction Conditions:

  • Reagents: HBr, H₂O₂.

  • Temperature: 0–25°C.

  • Yield: ~50–60%.

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Selectivity
Allylic BrominationNBS, CCl₄65–75High
HydrobrominationHBr, H₂O₂50–60Moderate

Chemical Reactivity

Electrophilic Addition

The double bond in 3-bromo-1-hexene undergoes electrophilic addition with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl). For example, bromination yields 1,2-dibromo-3-bromohexane as a major product, though steric effects may influence regioselectivity.

Elimination Reactions

Treatment with strong bases (e.g., KOH/ethanol) induces dehydrohalogenation, forming 1,3-hexadiene. This reaction proceeds via an E2 mechanism, favoring the most stable alkene (Zaitsev’s rule).

Physical Properties

3-Bromo-1-hexene is a colorless to pale yellow liquid at room temperature. Key physical parameters include:

Table 2: Physical Properties of 3-Bromo-1-hexene

PropertyValue
Boiling Point142–145°C
Density1.32 g/cm³
Refractive Index1.488 (20°C)
Solubility in WaterImmiscible
Solubility in Organic SolventsMiscible (ether, chloroform)

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Bromo-1-hexene serves as a precursor in synthesizing β-blockers and anticonvulsants. For instance, it can undergo Suzuki-Miyaura cross-coupling to introduce aryl groups at the brominated position .

Polymer Chemistry

The compound acts as a crosslinking agent in copolymerization reactions, enhancing the thermal stability of polymers like polyethylene. Its double bond participates in radical polymerization, while the bromine moiety improves flame retardancy .

Agrochemicals

Derivatives of 3-bromo-1-hexene are used in pesticides, leveraging its ability to functionalize into bioactive molecules targeting insect neurotransmission pathways.

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